molecular formula C26H22N2O4S B2707823 5-(3,4-Dimethoxyphenyl)-3-[(4-methylphenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione CAS No. 902556-46-1

5-(3,4-Dimethoxyphenyl)-3-[(4-methylphenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione

Cat. No. B2707823
CAS RN: 902556-46-1
M. Wt: 458.53
InChI Key: IDWUZFZWBAPTQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3,4-Dimethoxyphenyl)-3-[(4-methylphenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione is a useful research compound. Its molecular formula is C26H22N2O4S and its molecular weight is 458.53. The purity is usually 95%.
BenchChem offers high-quality 5-(3,4-Dimethoxyphenyl)-3-[(4-methylphenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3,4-Dimethoxyphenyl)-3-[(4-methylphenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Supramolecular Structures

Research on related compounds, such as dimethyl dioxane diones with substitutions, indicates their ability to form supramolecular structures through weak hydrogen bonds. These structures include tetramers and dimers, which are of interest for understanding molecular assembly and designing materials with specific properties (Low et al., 2002).

Chemical Synthesis and Reactions

The study of heterocyclic compounds, including thiophenes and thia-diazatricyclo derivatives, has led to the development of various synthetic methods and the discovery of novel reactions. These compounds serve as key intermediates in organic synthesis, enabling the construction of complex molecules with potential applications in medicinal chemistry and material science (Tandon & Lucas, 2008).

Heterocyclic Chemistry

Research on the formation of oxygen-bridged heterocycles and related structures has implications for designing new pharmaceuticals and understanding biological activity. These studies contribute to the broader field of heterocyclic chemistry, which is crucial for drug development (Svetlik et al., 1988).

Photophysical Properties

Investigations into compounds with thia-diazatricyclo and related frameworks often explore their photophysical properties. These studies are relevant for applications in optoelectronics, including light-emitting diodes and photovoltaic cells. The understanding of how structural modifications affect the optical and electronic properties of these compounds can guide the design of new materials for energy conversion and storage (Ramachandran et al., 2014).

Material Science Applications

The synthesis and characterization of metal complexes with cyclic and acyclic ligands derived from related compounds have implications for material science. These complexes can exhibit unique electronic, magnetic, and optical properties, making them suitable for use in sensors, catalysts, and electronic devices (Saleh, 2005).

properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-1-[(4-methylphenyl)methyl]-4aH-[1]benzothiolo[3,2-d]pyrimidin-1-ium-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N2O4S/c1-16-8-10-17(11-9-16)15-27-23-19-6-4-5-7-22(19)33-24(23)25(29)28(26(27)30)18-12-13-20(31-2)21(14-18)32-3/h4-14,24H,15H2,1-3H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDDBDOAOVPWLFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C[N+]2=C3C(C(=O)N(C2=O)C4=CC(=C(C=C4)OC)OC)SC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N2O4S+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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